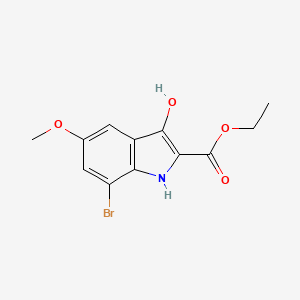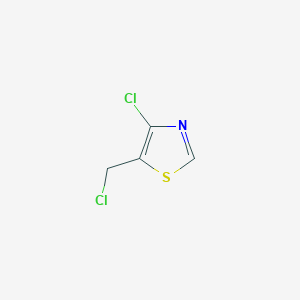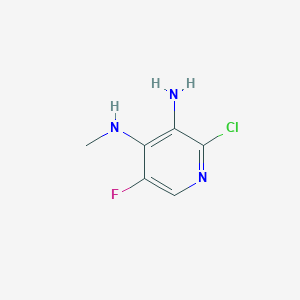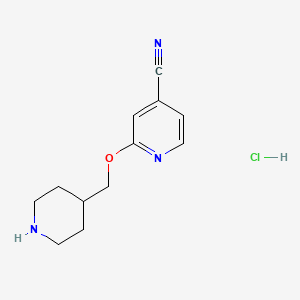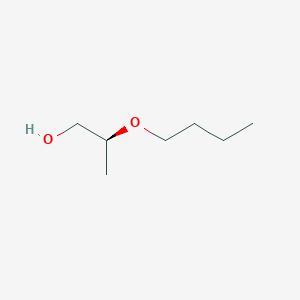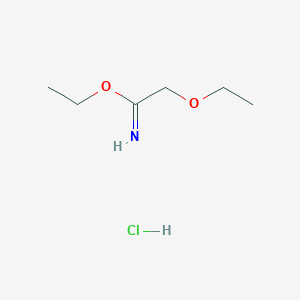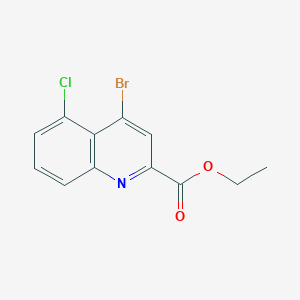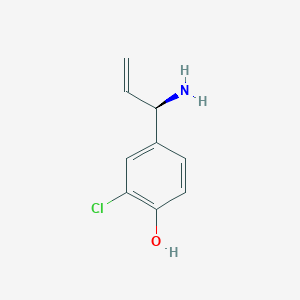
(R)-4-(1-Aminoallyl)-2-chlorophenol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“®-4-(1-Aminoallyl)-2-chlorophenol,” also known as “Levobunolol,” is a non-selective beta-adrenergic receptor antagonist. It is primarily used as an ophthalmic medication to treat glaucoma and ocular hypertension. The compound’s chemical structure consists of a chlorophenol ring with an aminoallyl side chain, and it exists in both enantiomeric forms: ®- and (S)-.
Vorbereitungsmethoden
Synthesis Routes::
Resolution of Racemic Mixture:
Asymmetric Synthesis:
Industrial Production:
Analyse Chemischer Reaktionen
Reactions::
Oxidation: Levobunolol can undergo oxidative metabolism in the liver, leading to the formation of metabolites.
Reduction: Reduction of the ketone group in the synthesis pathway yields the desired ®-enantiomer.
Substitution: The chlorine atom in the phenol ring can participate in substitution reactions.
Esterification: Levobunolol may form esters with carboxylic acids.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Alkali metal hydroxides (e.g., NaOH) for phenol deprotonation, followed by reaction with alkyl halides.
Esterification: Carboxylic acids (e.g., acetic acid) and acid catalysts (e.g., sulfuric acid).
- The major product of reduction is ®-Levobunolol.
- Metabolites formed during oxidative metabolism are also relevant.
Wissenschaftliche Forschungsanwendungen
Ophthalmology: Levobunolol is used as an eye drop to lower intraocular pressure in glaucoma patients.
Cardiovascular Research: As a beta-blocker, it has been studied for its effects on heart rate and blood pressure.
Neuroprotection: Some research explores its potential neuroprotective effects beyond glaucoma treatment.
Wirkmechanismus
- Levobunolol competitively blocks beta-adrenergic receptors, specifically beta-1 and beta-2 receptors. By doing so, it reduces the effects of sympathetic stimulation, leading to decreased aqueous humor production and improved outflow, thus lowering intraocular pressure.
Vergleich Mit ähnlichen Verbindungen
Timolol: Another non-selective beta-blocker used for glaucoma treatment.
Betaxolol: A cardioselective beta-blocker with limited effects on bronchial smooth muscle.
Carteolol: A non-selective beta-blocker with intrinsic sympathomimetic activity.
: DrugBank. (2021). Levobunolol. Retrieved from source.
Eigenschaften
Molekularformel |
C9H10ClNO |
|---|---|
Molekulargewicht |
183.63 g/mol |
IUPAC-Name |
4-[(1R)-1-aminoprop-2-enyl]-2-chlorophenol |
InChI |
InChI=1S/C9H10ClNO/c1-2-8(11)6-3-4-9(12)7(10)5-6/h2-5,8,12H,1,11H2/t8-/m1/s1 |
InChI-Schlüssel |
LAWOEZQSFXNQRG-MRVPVSSYSA-N |
Isomerische SMILES |
C=C[C@H](C1=CC(=C(C=C1)O)Cl)N |
Kanonische SMILES |
C=CC(C1=CC(=C(C=C1)O)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


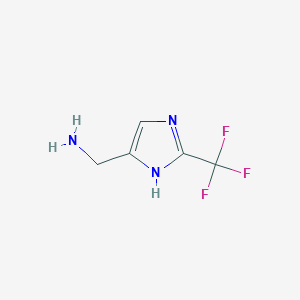
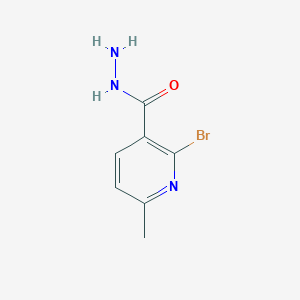


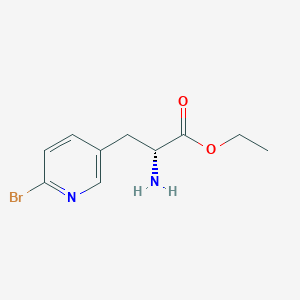
![2-Chloro-4-morpholinothieno[3,2-d]pyrimidine-6-sulfonyl chloride](/img/structure/B12970391.png)
